molecular formula C7H15O5P B158989 2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene CAS No. 1665-79-8

2,2,2-Trimethoxy-4,5-dimethyl-1,3-dioxaphospholene

Cat. No. B158989
Key on ui cas rn: 1665-79-8
M. Wt: 210.16 g/mol
InChI Key: FMHPXHSMBAZDOS-UHFFFAOYSA-N
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Patent
US07794767B2

Procedure details

In a dried flask, 2,3-butanedione (17.20 g, 0.20 mol) was added very slowly at 0-5° C. to trimethyl phosphite (27.28 g, 0.22 mol). The reaction mixture was stirred at room temperature overnight and then distilled (40-47° C./0.1 Torr) using a Vigreux-column. Pure 2,2,2-tri(methoxy)-4,5-dimethyl-1,3,2-dioxaphosphole (35.04 g) was recovered (yield: 83%).
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
27.28 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[O:6])[C:3](=[O:5])[CH3:4].[P:7]([O:12][CH3:13])([O:10][CH3:11])[O:8][CH3:9]>>[CH3:9][O:8][P:7]1([O:12][CH3:13])([O:10][CH3:11])[O:6][C:2]([CH3:1])=[C:3]([CH3:4])[O:5]1

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
CC(C(C)=O)=O
Name
Quantity
27.28 g
Type
reactant
Smiles
P(OC)(OC)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled (40-47° C./0.1 Torr)
CUSTOM
Type
CUSTOM
Details
Pure 2,2,2-tri(methoxy)-4,5-dimethyl-1,3,2-dioxaphosphole (35.04 g) was recovered (yield: 83%)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COP1(OC(=C(O1)C)C)(OC)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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